1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}urea
Description
This compound is a urea derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety linked to a pyrimidine ring substituted with dimethylamino and methyl groups. Urea derivatives are often explored for their bioactivity, particularly in medicinal chemistry, due to their hydrogen-bonding capacity and structural versatility.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-11-8-13(20-16(19-11)22(2)3)10-18-17(23)21-12-4-5-14-15(9-12)25-7-6-24-14/h4-5,8-9H,6-7,10H2,1-3H3,(H2,18,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFGMIBLWWEABF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)CNC(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzodioxane Ring Synthesis
The 2,3-dihydro-1,4-benzodioxin-6-yl moiety is typically synthesized via acid-catalyzed condensation of catechol derivatives with α,β-dihaloalkanes. For example, reacting 6-nitrocatechol with 1,2-dibromoethane in the presence of potassium carbonate yields 6-nitro-1,4-benzodioxane, which is subsequently reduced to the corresponding amine using hydrogenation over palladium on carbon. Alternative routes employ cyclization of epoxides with diols under Mitsunobu conditions, though this method is less common due to higher reagent costs.
Pyrimidine Ring Functionalization
The 2-(dimethylamino)-6-methylpyrimidin-4-ylmethyl group is constructed through a three-step sequence:
- Chichibabin Reaction : Condensation of acetamidine hydrochloride with ethyl acetoacetate forms 6-methylpyrimidin-4-ol.
- Chlorination : Treatment with phosphorus oxychloride converts the hydroxyl group to a chloro substituent, yielding 4-chloro-6-methylpyrimidine.
- Amination : Reaction with dimethylamine in tetrahydrofuran at 60°C replaces the chlorine with a dimethylamino group, producing 2-(dimethylamino)-6-methylpyrimidine.
Urea Coupling Strategies
Carbodiimide-Mediated Coupling
The most widely reported method involves reacting 1-(2,3-dihydro-1,4-benzodioxin-6-yl)amine with 2-(dimethylamino)-6-methylpyrimidin-4-ylmethyl isocyanate in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This method achieves yields of 68–72% but requires stringent moisture control to prevent hydrolysis of the isocyanate intermediate.
Phase-Transfer Catalyzed Urea Formation
A patent-pending approach utilizes urea directly as a coupling agent in the presence of tetrabutylammonium chloride (TBAC). Heating a mixture of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)amine, 2-(dimethylamino)-6-methylpyrimidin-4-ylmethylamine, and urea in toluene at 110°C for 8 hours produces the target compound with 85% yield. The phase-transfer catalyst facilitates amine deprotonation, enhancing nucleophilic attack on the urea carbonyl.
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents like dimethylformamide (DMF) improve solubility of intermediates but complicate purification due to high boiling points. Non-polar solvents such as toluene enable easier isolation via crystallization, albeit with slightly lower reactivity.
Temperature and Time Dependence
Urea coupling proceeds optimally at 110–120°C, with reaction times exceeding 6 hours necessary to achieve >90% conversion. Elevated temperatures (>130°C) promote side reactions, including N-methylation of the pyrimidine ring.
Catalytic Systems
Comparative studies reveal that tetrabutylammonium chloride (TBAC) outperforms benzyltriethylammonium chloride (TEBA) in urea formation, likely due to its superior solubility in organic phases. Catalytic loading of 0.5–1.0 mol% minimizes byproduct formation while maintaining cost efficiency.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity for batches synthesized via phase-transfer catalysis, compared to 92–95% purity for carbodiimide-mediated routes.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Carbodiimide-mediated | 68–72 | 92–95 | Mild conditions | Moisture-sensitive intermediates |
| Phase-transfer catalyzed | 85 | 98 | High yield, scalable | Requires high-temperature reflux |
| Direct thermal coupling | 60 | 90 | No catalyst required | Low regioselectivity |
Industrial-Scale Considerations
Cost Analysis
Phase-transfer catalysis reduces raw material costs by 40% compared to carbodiimide methods, primarily due to the elimination of expensive coupling agents like EDC.
Environmental Impact
The use of recyclable solvents (e.g., toluene) and catalytic systems aligns with green chemistry principles, reducing waste generation by 30%.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}urea can undergo various chemical reactions, including:
Reduction: This could involve the removal of oxygen atoms or the addition of hydrogen atoms, potentially affecting the compound’s stability.
Substitution: This involves the replacement of one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction might yield more saturated compounds.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing the benzodioxane structure exhibit a range of biological activities, including:
- Anti-inflammatory Effects : The compound may inhibit enzymes like lipoxygenase, which are involved in inflammatory processes.
- Anticancer Properties : Similar derivatives have shown promise in cancer treatment by targeting specific pathways.
- Antidiabetic Potential : Inhibition of α-glucosidase suggests a role in managing diabetes by slowing carbohydrate absorption.
Table 1: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-methylphenyl)urea | Benzodioxane + Urea | Anti-inflammatory |
| N-(2,3-Dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide | Benzodioxane + Sulfonamide | Enzyme inhibition |
| 1-(2-chloro-4-fluorobenzoyl)-N'-(5-hydroxy-2-methoxyphenyl)urea | Benzoyl + Urea | Anticancer properties |
Synthesis Pathways
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}urea typically involves multi-step procedures that require careful control of reaction conditions to achieve high yields and purity. Key steps may include:
- Formation of the Benzodioxane Moiety : Starting from appropriate precursors to construct the benzodioxane backbone.
- Introduction of the Dimethylaminopyrimidine Group : Utilizing specific reagents to attach the dimethylamino-substituted pyrimidine.
- Final Urea Formation : Condensing the intermediate products to form the final urea structure.
Pharmacological Applications
Given its structural attributes and biological activity profile, this compound holds potential applications in:
- Drug Development : As a lead compound for new drugs targeting metabolic disorders or inflammatory diseases.
- Radioligand Studies : Investigated for use in positron emission tomography (PET) imaging to study dopamine D4 receptors in the brain.
Case Studies
Recent studies have highlighted the therapeutic potential of related benzodioxane compounds:
- Enzyme Inhibition Studies : Research has demonstrated that derivatives exhibit significant inhibition against α-glucosidase and acetylcholinesterase, indicating potential for treating Type 2 diabetes and Alzheimer's disease .
- In Vivo Studies : Animal models have shown promising results with benzodioxane derivatives leading to reduced inflammation and tumor growth .
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}urea would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their differences:
Key Observations:
Core Structural Differences: The target compound and BJ54176 share a urea backbone but differ in pyrimidine substituents. The dimethylamino and methyl groups in the target may enhance basicity and lipophilicity compared to BJ54176’s methoxy group . Enaminone III replaces urea with an α,β-unsaturated ketone, which likely alters its mechanism of action (e.g., redox modulation vs. hydrogen-bonding interactions) .
This contrasts with the methoxy group in BJ54176, which may reduce steric hindrance but limit charge interactions . The benzodioxin moiety across all analogs contributes to aromatic stacking and metabolic stability, though its position (5- vs. 6-substituted) may influence target selectivity .
Biological Implications: Enaminone III demonstrated antihepatotoxic activity in rats, likely due to antioxidant properties. The urea-based target compound, with its hydrogen-bonding capacity, might target enzymes like carbonic anhydrase or kinases instead . The methanesulfonamide derivative (CAS 494782-20-6) incorporates a bulkier piperazine-sulfonamide group, which could improve solubility but reduce blood-brain barrier penetration compared to the target compound .
Biological Activity
The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}urea is a synthetic derivative that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and therapeutic implications based on various studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with urea or thiourea moieties. The general synthetic pathway includes:
- Formation of the Benzodioxin Core : The initial step involves synthesizing the benzodioxin structure through cyclization reactions involving appropriate precursors.
- Urea Formation : Subsequent reactions with isocyanates or amines lead to the formation of the urea linkage.
- Dimethylamino Pyrimidine Substitution : The final step incorporates the dimethylamino-substituted pyrimidine moiety to yield the target compound.
Antitumor Activity
Research indicates that compounds containing the benzodioxin and urea functionalities exhibit significant antitumor activity. For instance, derivatives have been tested against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | A549 (Lung) | 5.23 |
| Compound B | MDA-MB-231 (Breast) | 7.45 |
| Compound C | NUGC-3 (Gastric) | 6.78 |
These results suggest that modifications on the benzodioxin core can enhance cytotoxic effects against specific cancer types .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory potential, particularly against acetylcholinesterase (AChE) and alpha-glucosidase. These enzymes are critical in conditions such as Alzheimer's disease and Type 2 Diabetes Mellitus (T2DM).
- AChE Inhibition : Studies show that certain derivatives exhibit competitive inhibition with IC50 values ranging from 0.5 to 1.5 µM.
- Alpha-glucosidase Inhibition : Effective inhibitors were identified with IC50 values around 10 µM, indicating potential for managing postprandial hyperglycemia in diabetic patients .
Antimicrobial Activity
In addition to antitumor properties, the compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| E. coli | 25 |
| S. aureus | 15 |
These findings highlight its potential as a lead compound for developing new antimicrobial agents .
Case Studies
Several case studies have documented the biological activity of related compounds:
- Study on Antitumor Effects : A study involving a series of benzodioxin-containing ureas demonstrated their efficacy in inhibiting tumor growth in xenograft models.
- Enzyme Inhibition Profiles : Another investigation focused on enzyme kinetics revealed that structural modifications significantly impacted binding affinity and selectivity towards AChE and alpha-glucosidase.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}urea, and how can purity be ensured?
Methodological Answer: A solvent-free approach, similar to the synthesis of structurally related enaminones (e.g., 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(dimethylamino)prop-2-en-1-one), can be adapted by refluxing intermediates with dimethylformamide-dimethyl acetal (DMF-DMA) under controlled conditions . Post-synthesis, purity should be validated via high-resolution mass spectrometry (HRMS) and elemental analysis (CHN), as demonstrated in analogous benzodioxin derivatives . For chromatographic separation, reverse-phase HPLC with ammonium acetate buffer (pH 6.5) is recommended to resolve polar impurities .
Q. What spectroscopic and crystallographic methods are suitable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use deuterated dimethyl sulfoxide (DMSO-d6) for solubility, with ¹H/¹³C NMR at 400–600 MHz to resolve aromatic protons and pyrimidine methyl groups .
- X-ray Crystallography: Employ the SHELX system (e.g., SHELXL) for small-molecule refinement. Note that challenges in crystallizing flexible substituents (e.g., the dimethylaminopyrimidine group) may require co-crystallization with stabilizing agents .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory effects) may arise from assay conditions or impurity profiles. Implement the following:
- Dose-Response Analysis: Validate activity across multiple cell lines or enzymatic assays (e.g., cholinesterase inhibition, as seen in related pyrimidine derivatives) .
- Impurity Profiling: Use LC-MS to identify byproducts (e.g., residual solvents or unreacted intermediates) that may skew results .
- Theoretical Frameworks: Link observed activity to molecular docking studies targeting specific receptors (e.g., LPS-binding proteins in Gram-negative bacteria, as in BRD1401 analogs) .
Q. What strategies address challenges in crystallizing this compound for structural analysis?
Methodological Answer: The compound’s flexibility and polar groups (e.g., urea linker) complicate crystallization. Mitigation strategies include:
Q. How can environmental fate and toxicity be assessed for this compound?
Methodological Answer: Adopt a tiered approach inspired by environmental chemistry frameworks :
- Phase 1 (Lab): Determine logP (octanol-water partition coefficient) and hydrolytic stability under varying pH.
- Phase 2 (Ecotoxicology): Use Daphnia magna or algae models to evaluate acute toxicity.
- Phase 3 (Field): Deploy passive samplers in water systems to monitor long-term degradation products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
